

An In-Depth Technical Guide to Autophagy Inducer 4

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Compound of Interest		
Compound Name:	Autophagy inducer 4	
Cat. No.:	B12411238	Get Quote

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Abstract

Autophagy inducer 4, a semi-synthesized magnolol-based Mannich base derivative, has emerged as a potent anti-cancer agent. Identified as compound 3p in the primary literature, this molecule demonstrates significant cytotoxicity against various cancer cell lines by triggering autophagic cell death. This technical guide provides a comprehensive overview of **Autophagy inducer 4**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its synthesis.

Introduction

Autophagy is a catabolic cellular process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, the modulation of autophagy has become a promising therapeutic strategy.

Autophagy inducer 4 (Compound 3p) is a novel derivative of magnolol, a bioactive neolignan. It has shown a remarkable improvement in cytotoxic effects compared to its parent compound, magnolol, and the conventional chemotherapeutic drug, cisplatin, in specific cancer cell lines[1]. Its primary mechanism of action is the induction of autophagy, leading to the suppression of cancer cell proliferation and migration[1].







Chemical Properties:

Compound Name: 5,5'-diallyl-3-(morpholino(3,4,5-trimethoxyphenyl)methyl)-[1,1'-biphenyl]-2,2'-diol

• Synonyms: Autophagy inducer 4, Compound 3p

• CAS Number: 2486455-03-0

• Molecular Formula: C32H37NO6

Molecular Weight: 531.64 g/mol

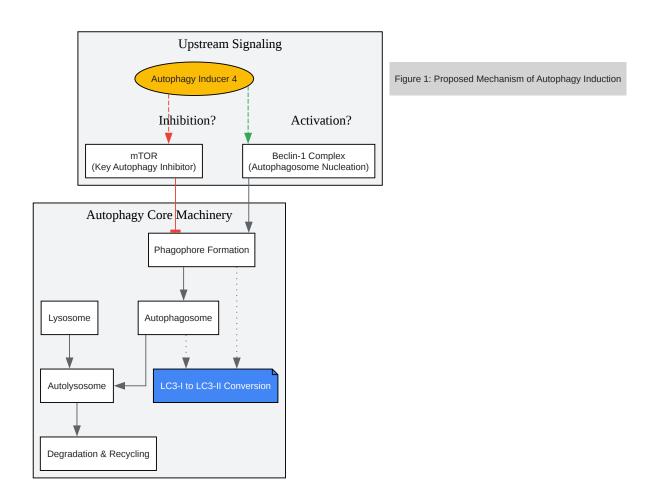
Mechanism of Action

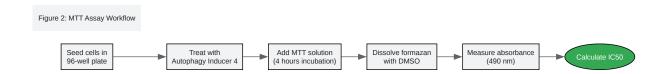
Autophagy inducer 4 exerts its anti-cancer effects by inducing autophagy. The primary evidence for this mechanism is the significant increase in the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) in cells treated with the compound.

The precise upstream signaling pathway by which **Autophagy inducer 4** initiates autophagy has not been fully elucidated in the primary literature. Autophagy can be triggered through mTOR-dependent or mTOR-independent pathways. The mTOR pathway is a central regulator of cell growth and proliferation and a key inhibitor of autophagy. Many therapeutic agents that induce autophagy do so by inhibiting the PI3K/Akt/mTOR signaling cascade. Another critical component in the initiation of autophagy is the Beclin-1 complex, which is essential for the nucleation of the autophagosomal membrane.

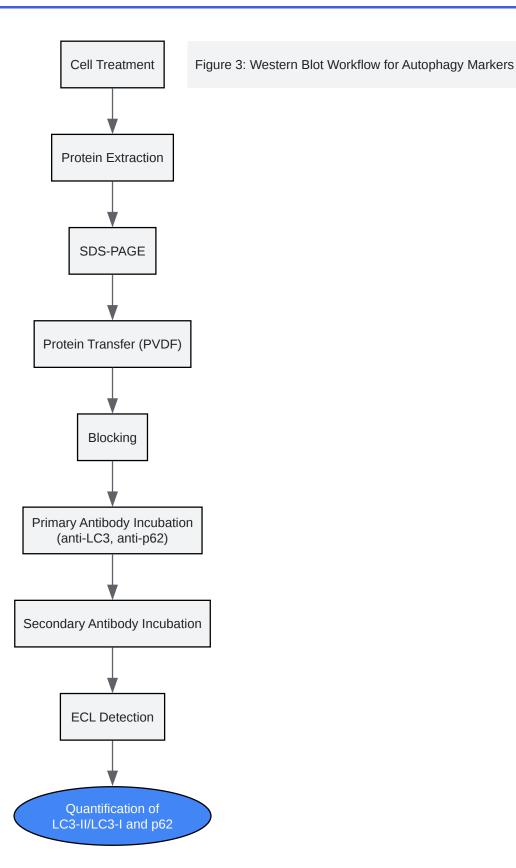
Further research is required to determine whether **Autophagy inducer 4** directly or indirectly modulates the mTOR pathway, enhances the activity of the Beclin-1 complex, or acts through other novel mechanisms.











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References

- 1. researchgate.net [researchgate.net]
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